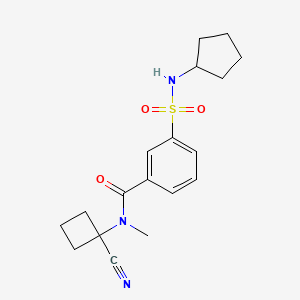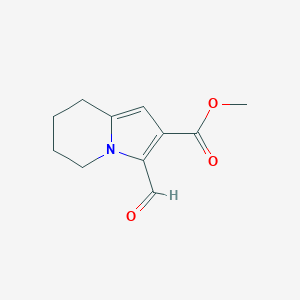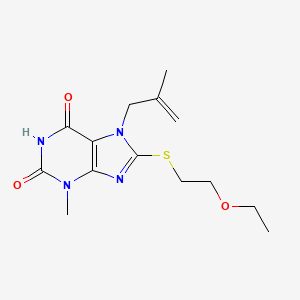
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, commonly known as ETP-46464, is a purine derivative that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mechanism of Action
The exact mechanism of action of ETP-46464 is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death. ETP-46464 has also been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
ETP-46464 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. ETP-46464 has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing.
Advantages and Limitations for Lab Experiments
One of the main advantages of ETP-46464 is its potent anticancer activity, which has been demonstrated in various preclinical studies. It has also been shown to enhance the efficacy of other anticancer drugs, which could potentially lead to more effective cancer treatments. However, one of the limitations of ETP-46464 is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on ETP-46464. One area of interest is the development of more efficient synthesis methods, which could make this compound more accessible for research purposes. Another area of interest is the investigation of the potential use of ETP-46464 in combination with other anticancer drugs, which could lead to more effective cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of ETP-46464 and its potential applications in cancer treatment.
Synthesis Methods
ETP-46464 can be synthesized using a multi-step process involving the reaction of 2,6-dioxopurine with various reagents. One of the most commonly used methods involves the reaction of 2,6-dioxopurine with ethyl vinyl sulfone, followed by treatment with sodium hydride and ethoxyethyl bromide. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
ETP-46464 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, ETP-46464 has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
properties
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-21-6-7-22-14-15-11-10(18(14)8-9(2)3)12(19)16-13(20)17(11)4/h2,5-8H2,1,3-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTBWEIWDYFMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-ethoxyethyl)sulfanyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
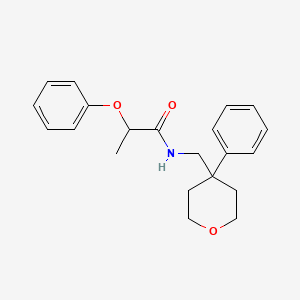
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)

![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)
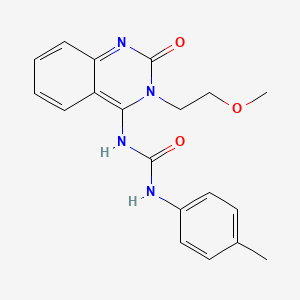
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)
